2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Overview
Description
The compound “2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one” is a heterocyclic compound . It has an empirical formula of C7H10N4 and a molecular weight of 223.10 .
Molecular Structure Analysis
The InChI string for this compound is "1S/C7H10N4.2ClH/c8-7-10-4-5-3-9-2-1-6 (5)11-7;;/h4,9H,1-3H2, (H2,8,10,11);2*1H" . This provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 140-145 °C . It has a molecular weight of 223.10 .Scientific Research Applications
Antimicrobial and Antimycobacterial Applications : A study synthesized derivatives of the compound and found them to exhibit significant antibacterial and antimycobacterial activities. These activities were demonstrated against strains such as Mycobacterium tuberculosis, with some compounds showing potent activity at specific minimum inhibitory concentrations (Malothu, Narender et al., 2018).
Synthesis and Properties of Derivatives : Another research focused on the synthesis of derivatives of pyrimidin-5-ylpropanoic acids and tetrahydropyrido[2,3-d]pyrimidin-7-ones, investigating their antibacterial properties. This highlights the compound's versatility in chemical synthesis and potential for creating new antimicrobial agents (Harutyunyan, A. A. et al., 2015).
Synthetic Procedures and Derivatives Synthesis : Research has also focused on developing methods for the synthesis of derivatives of this compound, demonstrating its potential for chemical exploration and the creation of novel molecules (Borrell, J. et al., 1996).
Bioactive Derivative Synthesis : Some studies have synthesized derivatives with specific bioactive properties, such as anti-inflammatory and CNS depressant activities. These findings suggest potential therapeutic applications of the compound's derivatives (Ashalatha, B. V. et al., 2007).
Diuretic Activity : The compound's derivatives have been studied for diuretic, natriuretic, and kaliuretic activities, showcasing its potential in developing new drugs for conditions like hypertension (Monge, A. et al., 1993).
Antithrombotic Compounds Synthesis : Research has also explored the synthesis of pyrido[4,3-d]pyrimidine derivatives from related compounds, leading to the discovery of new antithrombotic agents (Furrer, H. et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one are the Axl and Mer receptor tyrosine kinases , which are members of the TAM (Tyro3-Axl-Mer) family . These receptors play crucial roles in various cellular processes, including cell survival, proliferation, and differentiation.
Mode of Action
This compound selectively inhibits the Axl receptor tyrosine kinase . By binding to the Axl receptor, it prevents the activation of the receptor, thereby inhibiting the downstream signaling pathways that are triggered upon receptor activation.
Biochemical Pathways
The inhibition of the Axl receptor by this compound affects several biochemical pathways. The most notable effect is the reduction of phospho-RSK levels, which are involved in cell growth and survival . By inhibiting these pathways, the compound can effectively control the proliferation of cells.
Pharmacokinetics
The pharmacokinetic properties of this compound are promising. It has been found to have good drug-likeness and a favorable pharmacokinetic profile in mice . The compound has shown low membrane permeability , which could potentially affect its bioavailability.
Result of Action
The result of the action of this compound is the effective and selective inhibition of the Axl receptor tyrosine kinase . This leads to a decrease in cell proliferation, making it a potential therapeutic agent for conditions characterized by uncontrolled cell growth.
properties
IUPAC Name |
2-amino-7-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12-3-2-5-6(4-12)10-8(9)11-7(5)13/h2-4H2,1H3,(H3,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCOJWCCBREIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153833 | |
Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-amino-5,6,7,8-tetrahydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1428139-88-1 | |
Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-amino-5,6,7,8-tetrahydro-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-amino-5,6,7,8-tetrahydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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